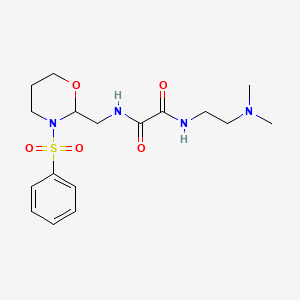

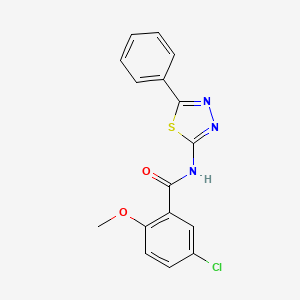

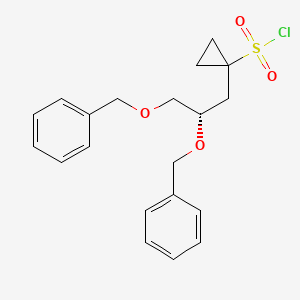

(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one, also known as CN-19, is a synthetic compound that has been studied for its potential use in treating various diseases.

科学的研究の応用

Antiproliferative Activity Against Cancer Cells

The synthesized 6-nitro indazoles, including 11a , 11b , 12a , and 12b , have demonstrated significant antiproliferative activity against lung carcinoma cell lines, particularly NCI-H460 . Their half-maximal inhibitory concentration (IC50) values fall within the range of 5–15 μM . These compounds hold promise as potential candidates for cancer therapy .

Antibacterial Properties

In addition to their antiproliferative effects, the nitro-based indazoles 12a and 13b exhibit antibacterial activity. Specifically, they display minimum inhibitory concentration (MIC) values of 250 μg/mL and 62.5 μg/mL , respectively, against Neisseria gonorrhoeae . Remarkably, these compounds do not cause hemolysis in human red blood cells (RBC) .

Potential Tubulin Inhibition

Indazoles have been studied as potential tubulin inhibitors. Although specific data on this compound are not available in the cited literature, its structural features suggest that it could interfere with microtubule dynamics, impacting cell division and potentially serving as an anticancer agent .

Biochemical Modulation

Fused tricyclic pyrazole derivatives, including indazoles, have been investigated for various biochemical activities. While the exact mechanisms remain to be explored, these compounds may interact with specific cellular targets, such as receptors or enzymes, influencing cellular processes .

Drug Discovery and Development

Given the diverse biological properties associated with indazole derivatives, researchers continue to explore their potential in drug discovery. The compound’s unique structure provides a starting point for designing novel molecules with improved pharmacological profiles .

Other Applications

Although not explicitly mentioned in the cited studies, indazole derivatives often find applications beyond the scope of the discussed research. These may include ligands for specific receptors, enzyme inhibitors, or even materials science applications .

特性

IUPAC Name |

6-nitro-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c27-22(20-16-18-15-19(26(29)30)8-9-21(18)31-23(20)28)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGLYYFBGKRSDN-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3011672.png)

![5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B3011673.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)

![1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011678.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)

![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)